molecular formula C21H24N6O2S B5461882 6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5461882
M. Wt: 424.5 g/mol
InChI Key: VRDHYLNOQSASJR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a sulfonyl group attached to a methylphenyl group, which could potentially contribute to its reactivity or biological activity .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the compound’s structure. For example, the presence of polar functional groups like the sulfonyl group might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with a piperazine ring act on the central nervous system, but without more information, it’s impossible to determine the specific mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve developing new synthetic routes or finding new applications for this compound .

properties

IUPAC Name

6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-(5-methylpyridin-2-yl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c1-16-3-6-18(7-4-16)30(28,29)27-13-11-26(12-14-27)21-10-9-20(24-25-21)23-19-8-5-17(2)15-22-19/h3-10,15H,11-14H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDHYLNOQSASJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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